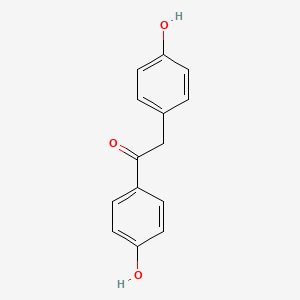

1,2-Bis(4-hydroxyphenyl)ethanone

Description

Properties

IUPAC Name |

1,2-bis(4-hydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8,15-16H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPYKPXLYFNHFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2 Bis 4 Hydroxyphenyl Ethanone

Established Reaction Pathways

The most well-documented and traditional route to synthesizing 1,2-Bis(4-hydroxyphenyl)ethanone involves the modification of a readily available precursor.

A primary and established method for preparing this compound is through the reductive demethylation of its methoxy-protected precursor, Desoxyanisoin (B31116) (1,2-Bis(4-methoxyphenyl)ethanone). This process involves the cleavage of the methyl ether groups to yield the desired di-hydroxyl compound.

One specific protocol involves dissolving Desoxyanisoin in glacial acetic acid, followed by the addition of hydroiodic acid. The mixture is then heated for several hours. This reaction has been reported to achieve a high yield of 90%. nih.gov Another established reagent for this demethylation is pyridine (B92270) hydrochloride. Boron tribromide (BBr₃) is also a common reagent utilized for the demethylation of similar methoxy-substituted compounds. nih.gov

| Precursor | Reagents | Conditions | Yield |

| Desoxyanisoin | Hydroiodic acid, Glacial acetic acid | Heated to 130–140°C for 4 hours | 90% nih.gov |

| Desoxyanisoin | Pyridine hydrochloride | Not specified | Not specified |

| Related Methoxy-Compounds | Boron tribromide (BBr₃) | Varies | Varies nih.gov |

Alternative and Advanced Synthetic Routes

Beyond the classic demethylation of Desoxyanisoin, other synthetic strategies have been developed. These alternative routes often provide different approaches to constructing the core carbon skeleton of the molecule.

A prominent alternative is the Friedel-Crafts acylation . smolecule.comchem960.comsigmaaldrich.com This electrophilic aromatic substitution reaction can be used to form the ketone functionality by reacting a substituted benzene (B151609) ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. sigmaaldrich.com For instance, the synthesis could potentially involve the acylation of phenol (B47542) or a protected phenol derivative.

Another approach involves the condensation of 4-hydroxyacetophenone . smolecule.com A related synthesis has been demonstrated starting from 1-(4-hydroxyphenyl)ethanone, which is reacted with terephthalaldehyde (B141574) in a Claisen-Schmidt condensation to form a bis-chalcone intermediate. This intermediate is then cyclized to produce a bis-pyrimidine derivative, showcasing a multi-step synthesis that builds a more complex structure from a similar starting ketone. nih.gov

For structurally analogous compounds, reductive coupling of corresponding 1-phenylethanols using reagents like TiCl₃/LiAlH₄ has been employed to create the 1,2-diaryl ethane (B1197151) backbone. nih.gov Furthermore, electrochemical synthesis represents an advanced methodology that has been applied to the synthesis of related arylthiobenzazoles through the oxidation of similar phenolic precursors in the presence of nucleophiles. researchgate.net

Optimization Strategies for this compound Synthesis

Optimizing synthetic protocols is crucial for improving efficiency, increasing yields, and aligning with sustainable practices.

The yield of a chemical reaction can be influenced by numerous factors. In syntheses related to this compound, several strategies can be employed for yield enhancement. For multi-step syntheses, such as the formation of bis-pyrimidine Schiff bases, poor yields can result from reversible reactions, side-product formation, or premature work-up. nih.gov Careful control of reaction times, temperatures, and purification methods is essential to maximize product recovery. nih.gov

In a process for preparing the related compound 1,1,1-tris(4-hydroxyphenyl)ethane (B1294721) (THPE), it was found that the choice of catalyst and promoter is critical. The use of a specific promoter, 3-mercaptopropanesulfonic acid, in combination with sulfuric acid, was shown to afford high product yields in relatively short reaction times. google.com This highlights how the selection of specific reagents can significantly enhance the efficiency of a reaction.

| Optimization Strategy | Application Example | Potential Benefit |

| Control of Reaction Conditions | Synthesis of bis-pyrimidine Schiff bases nih.gov | Minimizes side reactions and product loss |

| Use of Promoters | Synthesis of 1,1,1-tris(4-hydroxyphenyl)ethane google.com | Increased reaction rate and high yield |

| Catalyst Selection | Friedel-Crafts acylation sigmaaldrich.com | Improved efficiency and selectivity |

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of aromatic ketones and their derivatives, several green approaches have been explored.

One significant advancement is the use of microwave irradiation in place of conventional heating methods. In the synthesis of 4-hydroxybenzoic acid hydrazide derivatives, using a lab-made microwave and water as a solvent dramatically reduced reaction times from hours to minutes and increased yields compared to traditional refluxing in ethanol. chemmethod.com

The choice of catalyst also plays a vital role in green synthesis. For Friedel-Crafts acylation, a green catalyst system comprising indium triflate in an ionic liquid has been shown to be efficient for the acylation of aromatic compounds. sigmaaldrich.com

Biocatalysis offers another powerful green alternative to traditional chemical synthesis. Enzymes can be used to perform reactions with high selectivity under mild conditions, often reducing the need for protecting groups and harsh reagents. For the synthesis of various active pharmaceutical ingredients, biocatalytic methods have enabled shorter, more efficient, and more sustainable routes compared to established chemical pathways. acs.org

Chemical Reactivity and Transformation of 1,2 Bis 4 Hydroxyphenyl Ethanone

Fundamental Reaction Types

The reactivity of 1,2-Bis(4-hydroxyphenyl)ethanone can be systematically understood by examining the reactions characteristic of each of its functional groups.

The acidic nature of the phenolic hydroxyl groups allows for their conversion into various derivatives, a common strategy to modify the molecule's properties or to protect these groups during reactions at other sites.

Derivatization:

Etherification: The hydroxyl groups can be converted to ethers through reactions like the Williamson ether synthesis, using alkyl halides in the presence of a base.

Esterification: Reaction with acyl chlorides or acid anhydrides yields ester derivatives.

Protection Strategies: In multi-step syntheses, it is often necessary to temporarily "mask" the reactive phenolic hydroxyl groups to prevent them from interfering with reactions intended for the ketone or aromatic rings. scirp.org The choice of protecting group depends on its stability under various reaction conditions and the ease of its subsequent removal (deprotection). highfine.comharvard.edu

Common protecting groups for phenols include:

Silyl (B83357) Ethers: These are widely used due to their ease of introduction, stability, and selective removal. highfine.com The stability of silyl ethers varies with the steric bulk of the substituents on the silicon atom. highfine.comharvard.edu

Alkyl Ethers: Methyl ethers are common but require harsh conditions for cleavage (e.g., BBr₃). highfine.com Benzyl (Bn) ethers are another option, often removed by hydrogenolysis. scirp.org

Esters: Acetyl (Ac) or benzoyl (Bz) groups can serve as protecting groups, though they are more labile than ethers. scirp.org

Carbonates: Groups like tert-butoxycarbonyl (Boc) are sensitive to acidic conditions and can be readily removed. scirp.org

The following table summarizes common protection strategies for phenolic hydroxyl groups.

| Protecting Group | Reagents for Protection | Reagents for Deprotection | Stability |

| Silyl Ethers | |||

| Trimethylsilyl (TMS) | TMS-Cl, Imidazole | Mild acid, Fluoride ion (TBAF) | Labile to acid |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | Acid, Fluoride ion (TBAF) | More stable than TMS |

| Triisopropylsilyl (TIPS) | TIPS-Cl, Imidazole | Acid, Fluoride ion (TBAF) | Sterically hindered, very stable |

| Ethers | |||

| Methyl (Me) | MeI or Me₂SO₄, Base (NaH) | BBr₃, TMSI | Very stable |

| Benzyl (Bn) | BnBr, Base | H₂, Pd/C (Hydrogenolysis) | Stable to many reagents |

| Esters | |||

| Acetyl (Ac) | Ac₂O, Pyridine (B92270) | Base (NaOH, K₂CO₃), Acid | Labile to base and acid |

| Benzoyl (Bz) | BzCl, Pyridine | Stronger base or acid | More stable than acetyl |

Data compiled from various sources on protective group chemistry. scirp.orghighfine.comharvard.edu

Typical EAS reactions include:

Nitration: Introduction of a nitro (-NO₂) group onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com For bis-phenolic compounds, nitration can occur on the positions activated by the hydroxyl groups.

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine or chlorine), usually catalyzed by a Lewis acid (e.g., FeBr₃ for bromination). youtube.com

Sulfonation: The introduction of a sulfonic acid (-SO₃H) group using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Acylation and Alkylation: These reactions involve the introduction of an acyl or alkyl group, respectively, using an acyl halide or alkyl halide and a Lewis acid catalyst. masterorganicchemistry.com

The directing effects of the substituents dictate the position of electrophilic attack. The hydroxyl group directs incoming electrophiles to the ortho and para positions. Since the para position is already substituted, substitution will occur at the positions ortho to the hydroxyl groups (i.e., at the 3, 5, 3', and 5' positions).

The carbonyl group of the ethanone (B97240) moiety is electrophilic and susceptible to attack by nucleophiles. libretexts.org This leads to nucleophilic addition and condensation reactions.

Nucleophilic Addition: The carbonyl carbon can be attacked by various nucleophiles. The initial addition product is a tetrahedral alkoxide intermediate, which is then typically protonated to form an alcohol. libretexts.org

Condensation Reactions: These reactions involve a nucleophilic addition step followed by the elimination of a small molecule, usually water. A key example is the reaction with primary amines and their derivatives to form imines or oximes. researchgate.net For instance, reaction with hydroxylamine (B1172632) yields an oxime. Condensation with primary amines forms Schiff bases, a reaction that proceeds via a hemiaminal intermediate. researchgate.net Aldol-type condensation reactions, where an enolate attacks a carbonyl group, are also fundamental reactions of ketones. thieme-connect.de

For example, the synthesis of quinoxaline (B1680401) derivatives can involve the condensation of a related α-bromo ketone with o-phenylenediamine. arkat-usa.org

The ethanone core can undergo both reduction and oxidation reactions.

Reduction: The ketone carbonyl group can be reduced to a secondary alcohol, forming 1,2-Bis(4-hydroxyphenyl)ethanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.com

Oxidation: The α-hydroxy ketone analogue, a benzoin-type structure, can be oxidized to the corresponding α-diketone (a benzil). For instance, hydroxy benzoins can be oxidized to hydroxy benzils using reagents like nitric acid. nih.gov The phenolic hydroxyl groups themselves are susceptible to oxidation, potentially forming quinone-type structures. smolecule.com

Mechanistic Investigations of this compound Transformations

Understanding the reaction mechanisms provides deeper insight into the reactivity of this compound and allows for the prediction and control of its transformations.

While this compound is a deoxybenzoin (B349326) (an α-aryl ketone), its corresponding α-hydroxy ketone, 2-hydroxy-1,2-bis(4-hydroxyphenyl)ethanone (a benzoin (B196080) derivative), is a key structure for understanding certain biochemical and synthetic transformations. A significant reaction pathway for α-hydroxy ketones is the cleavage of the C-C bond between the carbonyl carbon and the hydroxyl-bearing carbon. mdpi.comresearchgate.net

This C-C bond cleavage is a critical reaction catalyzed by certain enzymes, such as dioxygenases and cytochrome P450 (CYP) monooxygenases. researchgate.netnih.gov Mechanistic studies, often employing biomimetic model compounds and computational methods like Density Functional Theory (DFT), have elucidated several potential pathways. mdpi.comresearchgate.net

Radical Pathways: In many enzymatic systems, the C–C bond cleavage is proposed to proceed through a radical mechanism. mdpi.com For example, a cytochrome P450-catalyzed cleavage can be initiated by a highly reactive enzyme intermediate that facilitates the generation of radical intermediates from the substrate, leading to bond scission. mdpi.com

Peroxoanion-Mediated Cleavage: An alternative mechanism, particularly proposed for certain P450 enzymes like CYP17A1, involves the attack of a ferric-peroxo intermediate on the carbonyl carbon of the α-hydroxy ketone. nih.gov This forms a peroxo adduct that subsequently undergoes rearrangement and cleavage, akin to a Baeyer-Villiger oxidation, to yield the final products. nih.govbohrium.com

Metal-Free Oxidative Cleavage: C-C bond cleavage of α-hydroxy ketones can also occur under metal-free, aerobic conditions. lookchem.com Mechanistic studies suggest these transformations may involve radical processes and the incorporation of molecular oxygen into the final products. lookchem.com

These mechanistic investigations are crucial for engineering enzymes with novel catalytic activities and for developing new synthetic methodologies based on C-C bond activation. nih.gov

Electrochemical Reaction Mechanisms and Oxidative Pathways

While specific studies on the electrochemical oxidation of this compound are not extensively detailed in the available literature, the electrochemical behavior can be inferred from the well-established reactivity of phenolic compounds. The phenolic hydroxyl groups are susceptible to oxidation, a process that can be initiated electrochemically. wikipedia.org

The electrochemical oxidation of phenols typically proceeds via the formation of a phenoxy radical through a one-electron transfer at the anode. This radical can then undergo further reactions, such as dimerization or reaction with other nucleophiles present in the solution. In the case of this compound, the presence of two hydroxyl groups could lead to the formation of quinone-type structures upon oxidation. The exact nature of the final products would depend on the specific reaction conditions, including the electrode material, solvent, and pH. wikipedia.org

It is important to note that electrochemical oxidation is a powerful technique for the degradation of organic pollutants and the synthesis of new molecules. wikipedia.org For instance, the electro-oxidative depolymerization of lignin, a complex polymer containing phenolic structures, has been shown to yield valuable aromatic compounds like vanillin (B372448) and vanillic acid. rsc.org

Catalytic Reaction Pathways and Their Mechanistic Elucidation

The chemical structure of this compound, or its protected form 1,2-bis(4-methoxyphenyl)ethanone, serves as a versatile starting material for the synthesis of more complex molecules through catalytic reactions. One notable example is the synthesis of C2-alkyl substituted 1,1,2-tris(4-hydroxyphenyl)ethenes. nih.govacs.orgacs.org

The synthesis proceeds in several steps:

Alkylation: The reaction starts with the alkylation of 1,2-bis(4-methoxyphenyl)ethanone with an appropriate alkyl halide in the presence of a base. acs.org

Grignard Reaction: The resulting alkyl-substituted ethanone then undergoes a Grignard reaction with 4-methoxyphenylmagnesium bromide. nih.govacs.orgacs.org

Dehydration: The tertiary alcohol formed is subsequently dehydrated using an acid catalyst such as phosphoric acid or hydrobromic acid. nih.govacs.orgacs.org

Ether Cleavage: Finally, the methoxy (B1213986) groups are cleaved using a reagent like boron tribromide (BBr3) to yield the desired 1,1,2-tris(4-hydroxyphenyl)ethene derivatives. nih.govacs.orgacs.org

This multi-step synthesis demonstrates the utility of the this compound backbone in constructing intricate molecular architectures with potential applications in medicinal chemistry. nih.govacs.orgacs.orgconsensus.app

Formation of Complex Molecular Architectures involving this compound

The bifunctional nature of this compound, possessing both hydroxyl and keto groups, makes it a valuable building block for the synthesis of a variety of complex molecular architectures.

As detailed in the previous section, it is a key precursor in the synthesis of antiestrogenically active 1,1,2-tris(4-hydroxyphenyl)alkenes. nih.govacs.orgacs.org These compounds are of interest due to their potential applications in cancer therapy. The synthesis highlights how the core structure of this compound can be elaborated to create larger, more functionalized molecules.

Furthermore, the phenolic hydroxyl groups of this compound can be utilized in polymerization reactions. For example, after demethylation of its precursor, 1,2-bis(4-methoxyphenyl)ethanone, the resulting diol can be used in the synthesis of cyanate (B1221674) ester resins, which are known for their high-performance thermal and mechanical properties. dtic.mil The synthesis of such polymers opens up possibilities for the development of new materials with tailored properties.

The general reactivity of the hydroxyl and ketone functionalities also suggests its potential use in the formation of other complex structures such as macrocycles and metal-organic frameworks (MOFs), although specific examples starting directly from this compound are not widely reported. The principles of supramolecular chemistry, which involve non-covalent interactions, could also be applied to create organized assemblies using this molecule as a component. beilstein-journals.orguclouvain.be

Derivatives of 1,2 Bis 4 Hydroxyphenyl Ethanone: Synthetic Strategies and Structural Diversity

Strategies for Phenolic Hydroxyl Functionalization

The phenolic hydroxyl groups are key targets for derivatization due to their reactivity. Common strategies involve converting them into ethers or esters, or introducing additional hydroxyl or methoxy (B1213986) substituents onto the aromatic rings to modulate polarity and hydrogen bonding capacity.

Etherification and Esterification Approaches

Etherification and esterification are fundamental strategies for protecting or modifying the phenolic hydroxyl groups. These reactions alter the compound's solubility, lipophilicity, and electronic properties.

Etherification is commonly achieved via reactions like the Williamson ether synthesis, where the phenoxide ions (generated by treating the phenol (B47542) with a base) act as nucleophiles to attack an alkyl halide. A prominent example of a diether derivative is 2-hydroxy-1,2-bis(4-methoxyphenyl)ethanone, also known as anisoin (B85897) or 4,4'-dimethoxybenzoin nist.govnih.gov. This compound represents the O-dimethylated form of the parent structure, where both phenolic hydroxyls have been converted to methoxy ethers.

Esterification transforms the hydroxyl groups into ester functionalities (-O-C=O)-R). The Fischer-Speier esterification is a classic method involving the reaction of the phenol with a carboxylic acid in the presence of a strong acid catalyst researchgate.net. Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used under basic conditions. These approaches allow for the introduction of a wide variety of acyl groups, from simple alkyls to more complex moieties. The synthesis of p-hydroxyphenacyl (pHP) esters from related α-diazo-p-hydroxyacetophenones demonstrates the utility of creating ester linkages at the phenolic position under mild conditions nih.gov.

| Derivative Type | Example Compound | Precursor | Reagents/Reaction Type |

| Diether | 2-hydroxy-1,2-bis(4-methoxyphenyl)ethanone (Anisoin) | 1,2-Bis(4-hydroxyphenyl)ethanone | Methylating agent (e.g., dimethyl sulfate) / Williamson Ether Synthesis |

| Diester | 1,2-Bis(4-acetoxyphenyl)ethanone | This compound | Acetic anhydride (B1165640) or Acetyl chloride / Acylation |

Generation of Polyhydroxylated and Polymethoxylated Derivatives

Increasing the number of hydroxyl or methoxy groups on the phenyl rings can significantly influence the molecule's antioxidant potential and receptor binding capabilities. This can be achieved by starting with more highly substituted precursors.

For instance, the synthesis of derivatives containing catechol (1,2-dihydroxybenzene) or pyrogallol (B1678534) (1,2,3-trihydroxybenzene) moieties is a key strategy. The synthesis of 1-(3,4-dihydroxyphenyl)ethanone (4-acetylcatechol) is a well-established process that can serve as a building block for more complex structures chemicalbook.comnbinno.com. Similarly, phloroacetophenone, or 1-(2,4,6-trihydroxyphenyl)ethanone, provides a route to incorporating the phloroglucinol (B13840) motif nist.gov. By analogy, coupling a polyhydroxylated phenylacetic acid with a polyhydroxylated phenol via Friedel-Crafts acylation can yield polyhydroxylated 1,2-diphenylethanone structures.

A specific example of a polymethoxylated derivative is 1,2-bis(4-hydroxy-3-methoxyphenyl)ethanone (B14730750) epa.gov. This compound features a methoxy group ortho to the hydroxyl group on each phenyl ring, a substitution pattern found in many natural products. The synthesis of related structures, like 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone, often involves a Fries rearrangement of a substituted phenyl acetate (B1210297) precursor nih.gov.

| Derivative Class | Example Compound | Key Structural Feature | Synthetic Approach |

| Polymethoxylated | 1,2-bis(4-hydroxy-3-methoxyphenyl)ethanone epa.gov | Guaiacol moiety on each ring | Use of guaiacol-based starting materials |

| Polyhydroxylated | 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone sigmaaldrich.com | Resorcinol moiety on one ring | Friedel-Crafts reaction with substituted phenols |

| Polyhydroxylated | 1-(3,4-Dihydroxyphenyl)ethanone bldpharm.com | Catechol moiety | Precursor for building more complex structures |

Modification of the Ethanone (B97240) Bridge

The two-carbon ethanone bridge (-CH₂-C(=O)-) is another critical site for introducing structural diversity. Modifications can include the addition of substituents, functionalization at the alpha-carbon, or changing the length of the bridge itself.

Structural Modification via Ethanone Bridge Alkylation and Arylation

The carbon atom alpha to the carbonyl group is acidic and can be deprotonated by a suitable base to form an enolate. This enolate is nucleophilic and can react with electrophiles like alkyl or aryl halides to form new carbon-carbon bonds, effectively attaching an alkyl or aryl group to the bridge.

This strategy is common for deoxybenzoin-type structures. A relevant example is found in a series of potent enzyme inhibitors based on the 1,2-diphenylethanone scaffold, such as 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone nih.gov. In this molecule, the alpha-carbon of the ethanone bridge is arylated with a phenyl group. The synthesis of such compounds demonstrates the viability of creating C-aryl bonds at the bridge, leading to derivatives with significantly different steric and electronic profiles compared to the parent compound.

Functionalization at the Alpha-Carbon of the Ethanone Moiety

Beyond C-C bond formation, various functional groups can be introduced at the alpha-carbon. Alpha-halogenation is a particularly useful transformation, as the resulting α-halo ketone is a versatile intermediate for further nucleophilic substitution reactions.

The reaction of ketones with bromine (Br₂) or chlorine (Cl₂) in an acidic medium proceeds through an enol intermediate to yield the corresponding α-halo ketone libretexts.orgpressbooks.pub. This reaction is well-documented for various substituted acetophenones, such as the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone researchgate.net and 2-chloro-1-(3-hydroxyphenyl)ethanone researchgate.net. Applying this methodology to this compound would yield an α-halo derivative. This intermediate can then react with a range of nucleophiles. For example, reaction with amines can produce α-amino ketones, as demonstrated in the synthesis of 1-phenyl-2-(phenylamino) ethanone derivatives from an α-bromo ketone intermediate nih.gov.

| Modification | Reaction | Intermediate | Product Example |

| Halogenation | Alpha-Halogenation (e.g., with Br₂) | Enol | 2-Bromo-1,2-bis(4-hydroxyphenyl)ethanone |

| Amination | Nucleophilic substitution on α-halo ketone | α-Halo Ketone | 2-Amino-1,2-bis(4-hydroxyphenyl)ethanone |

Homologation and Chain Extension Reactions

Homologation refers to reactions that lengthen a carbon chain by a single unit, typically a methylene (B1212753) (-CH₂-) group. Extending the ethanone bridge to a propanone (-CH₂-CH₂-C(=O)-) or longer chain can profoundly impact the molecule's conformation and biological activity.

Computational Design and Prediction of Novel this compound Derivatives

The advancement of computational chemistry has revolutionized the field of drug discovery and development, offering powerful tools for the rational design of novel therapeutic agents. In silico methods, which involve computer-based simulations, are now integral to the process of identifying and optimizing lead compounds. nih.gov These computational approaches significantly reduce the time and resources required for drug development by enabling the prediction of molecular properties and biological activities before synthesis. nih.gov For a scaffold such as this compound, these computational tools can be leveraged to design and predict the efficacy of a diverse library of novel derivatives.

The core principle behind computational design is to utilize the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that can bind to it with high affinity and selectivity. nih.gov When the structure of the target is known, structure-based drug design (SBDD) methods are employed. nih.gov In cases where the target's structure is unknown, ligand-based drug design (LBDD) methods can be used, which rely on the knowledge of existing active molecules.

Molecular Docking Simulations

A primary technique in structure-based drug design is molecular docking. journaljpri.com This method predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. journaljpri.com For derivatives of this compound, molecular docking can be used to screen a virtual library of compounds against a specific biological target. The process involves preparing the 3D structure of the target protein and the potential drug candidates (ligands). amazonaws.com Docking algorithms then calculate the binding affinity, often expressed as a docking score, which estimates the Gibbs free energy of binding. nih.gov

The results of molecular docking studies can provide valuable insights into the binding mode of the ligands and the key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. journaljpri.comjaper.in For instance, a hypothetical docking study of this compound derivatives against a target protein might yield data like that presented in the table below.

| Derivative | Docking Score (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues |

| Compound A | -8.5 | 3 | Tyr23, Ser45, Arg101 |

| Compound B | -7.9 | 2 | Tyr23, Asn50 |

| Compound C | -9.2 | 4 | Tyr23, Ser45, Arg101, Gln105 |

| Compound D | -7.1 | 1 | Ser45 |

This is a hypothetical data table for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com QSAR models are developed by correlating variations in the physicochemical properties of a series of compounds with their observed biological activities. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds.

For this compound derivatives, a QSAR study would involve compiling a dataset of compounds with known biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). A statistical model is then built to relate these descriptors to the biological activity. A satisfactory QSAR model can be used to predict the affinity of related compounds and guide the design of new ligands with predetermined affinities. nih.gov

Pharmacophore Modeling

Pharmacophore modeling is another ligand-based drug design technique that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. These features can include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. Once a pharmacophore model is developed from a set of active compounds, it can be used as a 3D query to search databases for new molecules that fit the model.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. This method simulates the movements of atoms and molecules by solving Newton's equations of motion. MD simulations can be used to assess the stability of a docked pose, investigate the conformational changes that occur upon ligand binding, and calculate binding free energies with higher accuracy than docking alone.

ADMET Prediction

Advanced Analytical and Spectroscopic Characterization of 1,2 Bis 4 Hydroxyphenyl Ethanone and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic compounds, providing detailed information about the molecular framework, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of a related compound, 1-(2-hydroxyphenyl)ethanone, the aromatic protons appear in the region of δ 6.607-7.761 ppm. The hydroxyl proton gives a characteristic singlet at δ 15.025 ppm, and the methyl protons of the acetyl group appear as a singlet at δ 2.316 ppm. ymerdigital.com For 2-bromo-1-(4-hydroxyphenyl)ethanone, the methylene (B1212753) protons (H2) adjacent to the carbonyl group show a singlet at δ 4.78 ppm. The aromatic protons (H3', H5' and H2', H6') appear as doublets at δ 6.89 ppm and δ 7.89 ppm, respectively, while the hydroxyl proton is observed as a singlet at δ 10.55 ppm. lew.ro

¹³C NMR: The ¹³C NMR spectrum of 2-bromo-1-(4-hydroxyphenyl)ethanone shows the carbonyl carbon (C1) at δ 190.37 ppm. The carbon bearing the bromo substituent (C2) is found at δ 33.95 ppm. The aromatic carbons are observed at δ 115.91 (C3'), δ 125.87 (C1'), δ 131.95 (C2'), and δ 163.16 (C4'). lew.ro

| Compound | Proton (¹H) Chemical Shifts (δ, ppm) | Carbon (¹³C) Chemical Shifts (δ, ppm) |

|---|---|---|

| 1-(2-hydroxyphenyl)ethanone | 2.316 (s, 6H), 6.607-6.963 (m, 4H), 7.360-7.410 (m, 4H), 7.735-7.761 (m, 4H), 15.025 (s, 2H) ymerdigital.com | Data not available |

| 2-bromo-1-(4-hydroxyphenyl)ethanone | 4.78 (s, 2H), 6.89 (d, J= 8.8, 2H), 7.89 (d, J= 8.8, 2H), 10.55 (s, 1H) lew.ro | 33.95 (C2), 115.91 (C3'), 125.87 (C1'), 131.95 (C2'), 163.16 (C4'), 190.37 (C1) lew.ro |

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. pressbooks.pubbruker.comebsco.com

For derivatives of 1,2-Bis(4-hydroxyphenyl)ethanone, characteristic absorption bands are observed. A strong absorption band in the region of 1650-1750 cm⁻¹ is indicative of a carbonyl group (C=O). libretexts.org Specifically, for 1-(5-chloro-2-hydroxyphenyl)ethanone, the carbonyl stretching vibration appears at 1674.23 cm⁻¹. sphinxsai.com The presence of a hydroxyl group (-OH) is confirmed by a broad absorption band around 3196.62 cm⁻¹. sphinxsai.com Aromatic C=C stretching vibrations typically appear in the range of 1400-1600 cm⁻¹. libretexts.org For instance, in 1-(5-chloro-2-hydroxyphenyl)ethanone, an aromatic ring C=C stretching is seen at 1475 cm⁻¹. sphinxsai.com

In the case of 2-bromo-1-(4-hydroxyphenyl)ethanone, the FT-IR spectrum shows a hydroxyl (-OH) stretch at 3332 cm⁻¹, a carbonyl (C=O) stretch at 1676 cm⁻¹, and aromatic C=C stretching vibrations at 1602, 1573, and 1514 cm⁻¹. lew.ro The C-O stretching and C-Br stretching are also observed at 1282, 1197 cm⁻¹ and 692 cm⁻¹, respectively. lew.ro

| Compound | Functional Group | Absorption Band (cm⁻¹) |

|---|---|---|

| 1-(5-chloro-2-hydroxyphenyl)ethanone sphinxsai.com | Phenolic -OH | 3196.62 |

| -C=O- | 1674.23 | |

| Aromatic C=C | 1475 | |

| 2-bromo-1-(4-hydroxyphenyl)ethanone lew.ro | -OH | 3332 |

| C=O | 1676 | |

| C=C | 1602, 1573, 1514 | |

| C-O, C-Br | 1282, 1197, 692 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. bioglobax.comijprajournal.comwikipedia.orguu.nlresearchgate.net For aromatic compounds like this compound and its derivatives, UV-Vis spectra can confirm the presence of chromophores.

| Compound | λmax (nm) | Solvent | Transition |

|---|---|---|---|

| 4,4′-Bis[4-(4′-hydroxyphenyl)phenylazo]diphenyl ether mdpi.com | 350 | THF | π-π |

| 420 | n-π |

Mass Spectrometry (e.g., LC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable for the analysis of complex mixtures and for obtaining precise mass measurements. researchgate.netnih.gov

The molecular formula of this compound is C₁₄H₁₂O₃, with a molecular weight of 228.24 g/mol . nih.gov HRMS would provide a highly accurate mass measurement, confirming this elemental composition. For instance, the exact mass is calculated to be 228.078644241 Da. nih.gov In the mass spectrum of the related compound 2-bromo-1-(4-hydroxyphenyl)ethanone, fragment ions are observed at m/z 217 and 215, corresponding to the isotopic pattern of bromine, with a base peak at m/z 121. lew.ro

| Compound | Molecular Formula | Molecular Weight (g/mol) | Exact Mass (Da) | Key Fragment Ions (m/z) |

|---|---|---|---|---|

| This compound | C₁₄H₁₂O₃ nih.gov | 228.24 nih.gov | 228.078644241 nih.gov | Data not available |

| 2-bromo-1-(4-hydroxyphenyl)ethanone | C₈H₇BrO₂ lew.ro | 215 lew.ro | Data not available | 217, 215, 121 (base peak) lew.ro |

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation and purification of individual components from a mixture, as well as for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. scispace.com For the analysis of hydroxylated ethanone (B97240) derivatives, reverse-phase (RP) HPLC is a common approach. sielc.com

In a typical RP-HPLC method for a related compound, 1-(5-Chloro-2-hydroxyphenyl)ethan-1-one, the mobile phase consists of acetonitrile (B52724) (MeCN) and water, often with an acid modifier like phosphoric acid to improve peak shape. sielc.com For applications requiring compatibility with mass spectrometry (MS), formic acid is used instead of phosphoric acid. sielc.com The separation is achieved on a C18 column, a non-polar stationary phase. cabidigitallibrary.orgresearchgate.net The retention of the analyte on the column is influenced by the composition of the mobile phase; a higher concentration of the organic solvent (acetonitrile) typically leads to a shorter retention time. A gradient elution, where the mobile phase composition is changed over time, can be employed to effectively separate compounds with a wide range of polarities. rsc.org

| Analyte | Column | Mobile Phase | Detection |

|---|---|---|---|

| 1-(5-Chloro-2-hydroxyphenyl)ethan-1-one sielc.com | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, and Phosphoric Acid | UV |

| Ethanone, 1-(2,3,4-trihydroxyphenyl)- sielc.com | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, and Phosphoric Acid | UV/MS |

| Bisphenol A (a related hydroxyphenyl compound) rsc.org | Not specified | Water and Acetonitrile (gradient) | UV/VIS Photodiode Array |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For this compound and its derivatives, GC can be employed to assess purity, monitor reaction progress during synthesis, and quantify the compound in various matrices. The technique is particularly useful when coupled with a mass spectrometer (GC-MS), which aids in the identification of the separated components based on their mass-to-charge ratio.

In a typical GC analysis of a derivative like 1,2-bis-(4-nitrophenyl)-ethanone, the reaction progress can be monitored to ensure high conversion rates. For instance, copper-catalyzed hydrosilylation reactions to produce nitroaryl ketones are monitored via GC or ¹H NMR to confirm over 99% conversion. The choice of the capillary column is critical and is often based on the polarity of the analytes. A non-polar or medium-polarity column is generally suitable for the separation of phenolic compounds.

The operating conditions of the GC system are optimized to achieve good resolution and peak shape. This includes adjusting the initial oven temperature, the temperature ramp rate, and the final temperature, as well as the carrier gas flow rate. For example, in the analysis of volatile oils containing phenolic compounds like 1-(2-Hydroxyphenyl)-ethanone, a common temperature program might start at 60°C and gradually increase to 250°C. amegroups.cn

Below is a table with typical GC-MS parameters that could be adapted for the analysis of this compound derivatives.

| Parameter | Value |

| GC System | Agilent 6890-5973N or similar |

| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial 60°C, ramp at 10°C/min to 280°C, hold for 10 min |

| MS Interface Temp | 280 °C |

| Ionization Mode | Electron Impact (EI+) at 70 eV |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Impurity Profiling and Identification

Impurity profiling is a critical aspect of pharmaceutical development and quality control, as even small amounts of impurities can affect the safety and efficacy of a drug substance. ijpsonline.comijpsr.com Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the identification and quantification of impurities. scispace.com Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the most powerful and widely used hyphenated techniques for this purpose. ijpsonline.com

The process of impurity profiling involves detecting, identifying, and quantifying impurities in a sample. semanticscholar.org For a compound like this compound, potential impurities could arise from starting materials, by-products of the synthesis, or degradation products. scispace.com LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds, which may be the case for some derivatives or degradation products of this compound. scispace.com

The identification of unknown impurities often involves high-resolution mass spectrometry (HRMS) to determine the elemental composition of the impurity, followed by tandem mass spectrometry (MS/MS) to obtain structural information through fragmentation patterns. ijpsr.com For example, in the analysis of various active pharmaceutical ingredients (APIs), LC-MS/MS has been successfully used to identify and characterize numerous process-related impurities and degradation products. ijpsonline.com

Potential impurities in this compound could include starting materials like 4-hydroxyacetophenone, or by-products from side reactions. A hypothetical impurity profile is presented in the table below.

| Potential Impurity | Potential Source | Analytical Technique |

| 4-Hydroxyacetophenone | Unreacted starting material | GC-MS, LC-MS |

| 1-(4-hydroxyphenyl)-2-phenylethanone | Impurity in starting material | LC-MS |

| Oxidized derivatives | Degradation | LC-MS |

| Dimeric impurities | Side reaction during synthesis | LC-MS |

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of molecules in the crystal lattice. For this compound and its derivatives, X-ray crystallography can elucidate the molecular structure, identify intermolecular interactions such as hydrogen bonding, and provide insights into the solid-state packing.

In the case of 2-bromo-1-(4-hydroxyphenyl)ethanone, the asymmetric unit contains two independent molecules which form chains through O—H···O hydrogen bonds. researchgate.net Similarly, the crystal structure of 2-chloro-1-(4-hydroxyphenyl)ethanone (B1582972) also shows two independent molecules in the asymmetric unit, linked by both O—H···O and C—H···O hydrogen bonds into chains. researchgate.net

The crystallographic data for these derivatives provide valuable information that can be used to understand the structural properties of this class of compounds. A summary of the crystallographic data for 2-bromo-1-(4-hydroxyphenyl)ethanone is presented below.

| Parameter | 2-Bromo-1-(4-hydroxyphenyl)ethanone researchgate.net |

| Chemical Formula | C₈H₇BrO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.123 (3) |

| b (Å) | 7.9130 (16) |

| c (Å) | 14.004 (3) |

| β (˚) | 91.903 (4) |

| Volume (ų) | 1563.5 (5) |

| Z | 8 |

Elemental Analysis and Purity Assessment

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of carbon, hydrogen, and other elements present in the molecule. This information is crucial for confirming the empirical formula of a newly synthesized compound and for assessing its purity.

For this compound (C₁₄H₁₂O₃), the theoretical elemental composition can be calculated from its molecular formula. Commercial suppliers of this compound typically provide a certificate of analysis that includes the purity, which is often determined by techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC). For instance, a commercially available sample of this compound may have a stated purity of 98%. sigmaaldrich.com

The purity assessment is not only based on the quantification of the main compound but also on the identification and quantification of any impurities present. As discussed in the section on hyphenated techniques, a comprehensive impurity profile is essential for a complete purity assessment.

The theoretical and a hypothetical experimental elemental analysis for this compound are presented in the table below.

| Element | Theoretical % |

| Carbon (C) | 73.67 |

| Hydrogen (H) | 5.30 |

| Oxygen (O) | 21.03 |

Theoretical and Computational Chemistry Approaches to 1,2 Bis 4 Hydroxyphenyl Ethanone

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like 1,2-Bis(4-hydroxyphenyl)ethanone. DFT methods are widely used to predict molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy. mdpi.com

For instance, DFT simulations can be employed to optimize the geometry of this compound and to predict its vibrational spectra. These computational predictions can then be compared with experimental data from techniques like X-ray crystallography and FT-IR spectroscopy to validate the accuracy of the theoretical model. Discrepancies between experimental and computational results may point to factors such as solvent effects or crystal packing distortions.

The electronic structure of a molecule is fundamental to its chemical reactivity. Molecular orbital analysis, specifically the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's ability to donate or accept electrons. rroij.comchalcogen.ro

The energies of the HOMO and LUMO orbitals, and the resulting energy gap, are key descriptors of a molecule's reactivity and stability. rroij.comresearchgate.net A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. researchgate.net For this compound, the presence of electron-donating hydroxyl groups and the carbonyl group influences the distribution and energies of these frontier orbitals. The oxygen atoms and the π-system of the aromatic rings are often identified as electron-rich regions, making them potential sites for electrophilic attack. mdpi.com

Quantum chemical parameters derived from HOMO and LUMO energies, such as electronegativity, hardness, and the electrophilicity index, further quantify the molecule's chemical behavior. mdpi.com These parameters are valuable for understanding and predicting how this compound will interact with other chemical species.

Table 1: Key Quantum Chemical Parameters

| Parameter | Description |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of molecular stability and reactivity. |

| Electronegativity (χ) | A measure of the ability of an atom or molecule to attract electrons. |

| Hardness (η) | A measure of the resistance to charge transfer. |

| Softness (S) | The reciprocal of hardness, indicating the ease of charge transfer. |

| Electrophilicity Index (ω) | A measure of the ability of a species to accept electrons. |

Theoretical vibrational analysis is a powerful technique for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific spectral bands to the vibrational modes of the molecule, such as stretching, bending, and torsional motions. mdpi.comijert.org

For this compound, DFT calculations can predict the characteristic vibrational frequencies associated with its functional groups, including the O-H stretching of the hydroxyl groups, the C=O stretching of the ketone, and the various vibrations of the phenyl rings. mdpi.com Comparing these predicted spectra with experimental data helps to confirm the molecular structure and provides a deeper understanding of the intramolecular forces.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | ~3500-3700 |

| Carbonyl C=O | Stretching | ~1700 |

| Aromatic C=C | Stretching | ~1600 |

| Aromatic C-H | Stretching | ~3000-3100 |

| C-O | Stretching | ~1200-1300 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound and for studying its interactions with other molecules, including solvents or biological macromolecules. researchgate.net

By simulating the movement of atoms over time, MD can reveal the preferred conformations of the molecule and the energy barriers between them. researchgate.net For this compound, this could involve the rotation around the single bonds connecting the phenyl rings and the ethanone (B97240) backbone. These simulations can also shed light on the nature and strength of intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's physical properties and biological activity. researchgate.net For example, simulations can predict the formation of hydrogen bonds between the hydroxyl groups of the molecule and surrounding water molecules or the active site of an enzyme. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energetic barriers that govern the reaction rate. smolecule.com

For reactions involving this compound, such as oxidation or reduction, computational methods can be used to explore different possible pathways. For example, in an oxidation reaction, modeling could help determine whether the reaction proceeds through a stepwise or concerted mechanism and identify the most likely initial site of oxidation. Similarly, for synthetic reactions where this compound is a reactant, computational studies can help to understand the role of catalysts and predict the stereochemical outcome of the reaction.

Prediction of Reactivity and Selectivity in Organic Transformations

Theoretical and computational approaches can be used to predict the reactivity and selectivity of this compound in various organic transformations. By analyzing the electronic and steric properties of the molecule, it is possible to forecast which parts of the molecule are most likely to react and what products are likely to form.

For example, the molecular electrostatic potential (MEP) map, which can be calculated using DFT, provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Regions of negative potential indicate areas that are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack. This information can be used to predict the regioselectivity of reactions such as electrophilic aromatic substitution on the phenyl rings.

Furthermore, computational models can be used to compare the activation energies for different reaction pathways, allowing for the prediction of which product will be favored kinetically. This predictive power is a significant advantage in the design of new synthetic routes and in the optimization of reaction conditions to achieve desired products with high yield and selectivity.

Advanced Applications of 1,2 Bis 4 Hydroxyphenyl Ethanone and Its Derivatives

Role in Materials Science and Polymer Chemistry

The presence of two reactive hydroxyl groups allows 1,2-Bis(4-hydroxyphenyl)ethanone to function as a bisphenol-type monomer, a cornerstone in the synthesis of high-performance polymers.

Potential as Monomeric Units for Polymer Architectures (e.g., Polycarbonates, Epoxy Resins)

The fundamental reaction for producing polycarbonates involves the polycondensation of a bisphenol with phosgene (B1210022) or a transesterification reaction with a carbonate like diphenyl carbonate. tum.de While 2,2-bis(4-hydroxyphenyl)propane (Bisphenol A or BPA) is the most common monomer for polycarbonates, other dihydric phenols, including the structurally related 1,2-bis-(4-hydroxyphenyl)-ethane, are also employed to create these thermoplastic resins. google.comwikipedia.org The variation of the bisphenol monomer allows for the tuning of the resulting polycarbonate's properties. tum.de

Similarly, epoxy resins are often derived from the reaction of a bisphenol with epichlorohydrin (B41342) to form a diglycidyl ether. wikipedia.org This resulting molecule can then be cured to form a durable thermosetting polymer. Derivatives of the core hydroxyphenyl ethanone (B97240) structure are actively researched for creating new epoxy-based materials. For instance, an epoxy methacrylate (B99206) of (E)-1,3-bis(4-hydroxyphenyl)prop-2-en-1-one has been synthesized and used to fabricate jute and glass fiber composites. worldscientificnews.com These composites exhibit significant tensile and flexural strength, good electrical insulating properties, and excellent hydrolytic stability in acidic and saline environments, making them suitable for applications in housing, electronics, and marine fields. worldscientificnews.com

Table 1: Properties of Glass Fiber Composites from a (E)-1,3-bis(4-hydroxyphenyl)prop-2-en-1-one Derivative

| Property | Value |

|---|---|

| Tensile Strength | 182 MPa |

| Flexural Strength | 156.5 MPa |

| Electric Strength | 1.6 kV mm⁻¹ |

| Volume Resistivity | 2.8 x 10¹¹ Ohm cm |

Source: World Scientific News worldscientificnews.com

Exploration in Organic Electronic Materials (e.g., Charge Transport, Optoelectronic Properties)

Derivatives of molecules containing hydroxyphenyl groups, such as hydroquinone, are under investigation for their potential in organic electronic materials. smolecule.com The hydroxyl groups can be modified to tune the electronic properties of the molecule. These derivatives are being explored as materials for organic photovoltaic cells, which convert sunlight into electricity. smolecule.com The ability to synthesize and modify such compounds opens avenues for developing new materials with tailored charge transport and optoelectronic characteristics for various electronic applications.

Integration in Coordination Chemistry

The ability of this compound and its derivatives to form stable complexes with metal ions has made them a subject of great interest in coordination chemistry.

Ligand Design for Metal Complexes and Catalysis

Schiff bases, which are formed by the condensation reaction of a ketone (like ethanone) and an amine, are exceptional ligands in coordination chemistry. ymerdigital.com They can form stable complexes with a wide array of metal ions, and their synthetic flexibility allows for the design of specific structural frameworks. ymerdigital.com

Derivatives of 1-(2-hydroxyphenyl)ethanone are particularly effective. They have been used to create multidentate Schiff base ligands that form stable complexes with transition metals such as Cobalt (Co), Nickel (Ni), Copper (Cu), and Zinc (Zn). ymerdigital.comsphinxsai.com These ligands, featuring N and O donor sites, chelate to the metal ions, conferring thermodynamic and kinetic stability to the resulting complexes. ymerdigital.comsphinxsai.com For example, a ligand derived from 1-(5-chloro-2-hydroxyphenyl)ethanone and 1,3-diaminopropane (B46017) acts as a tetradentate ligand, coordinating with various metal ions including Mn(II), Co(II), Ni(II), Cr(III), Cu(II), Zn(II), and Cd(II). sphinxsai.comresearchgate.net The geometry of these complexes, which can be octahedral or tetrahedral, depends on the specific metal ion involved. sphinxsai.com A hexanuclear copper(II) complex with an open-cubane core has also been synthesized using a Schiff base ligand derived from 1-(2-hydroxyphenyl)ethanone. iucr.org

Table 2: Metal Complexes Synthesized from a 1-(5-chloro-2-hydroxyphenyl)ethanone Schiff Base Ligand

| Metal Ion | Resulting Complex Geometry |

|---|---|

| Mn(II) | Octahedral |

| Co(II) | Octahedral |

| Ni(II) | Octahedral |

| Cr(III) | Octahedral |

| Cu(II) | Distorted Octahedral |

| Zn(II) | Tetrahedral |

| Cd(II) | Tetrahedral |

Source: International Journal of ChemTech Research sphinxsai.com

Supramolecular Assembly and Self-Organized Systems

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules associated through non-covalent interactions. The hydroxyl groups present in this compound derivatives are adept at forming hydrogen bonds, which are key interactions in directing supramolecular assembly.

For example, the crystal structure of 3,5-Bis(4-hydroxyphenyl)-4H-1,2,4-triazol-4-amine monohydrate, a derivative, reveals that O-H···N hydrogen bonds generate molecular layers. researchgate.net These layers are further linked by other hydrogen bonds (N-H···O and O-H···O) to create a complete three-dimensional network. researchgate.net Similarly, 2-chloro-1-(3-hydroxyphenyl)ethanone molecules form dimers in the crystalline state through strong O-H···O hydrogen bonds, demonstrating a simple form of self-organization. researchgate.net These examples highlight how the specific placement of functional groups on the phenyl rings can be used to engineer predictable, self-organized solid-state structures.

Intermediates in Complex Organic Synthesis

Beyond its direct use in polymers and coordination compounds, this compound and its simpler precursors serve as crucial intermediates for synthesizing more complex molecules. smolecule.com

The reactivity of the ketone and the phenolic hydroxyl groups allows for a wide range of chemical transformations. For instance, 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanones, which are synthesized from 2-Bromo-4'-hydroxyacetophenone, have shown potent inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase. nih.gov This demonstrates the role of the 1-(4-hydroxyphenyl)ethanone core as a scaffold for developing biologically active compounds. nih.gov The compound is a versatile building block, enabling the construction of larger, more intricate molecular architectures for applications in fields like medicinal chemistry and materials science.

Synthesis of Bioactive Molecules (e.g., Alkaloids)

This compound and its protected variants, such as 1,2-bis(4-methoxyphenyl)ethanone, serve as crucial starting materials in the synthesis of a variety of bioactive molecules. acs.orgacs.org While the prompt mentions alkaloids as an example, this scaffold is particularly prominent in the creation of non-steroidal estrogenic and antiestrogenic compounds, as well as other classes of biologically active molecules like enzyme inhibitors. Its structural features allow for the construction of complex molecules with significant therapeutic potential.

One of the most notable applications is in the synthesis of triarylethene derivatives, which are known for their activity as Selective Estrogen Receptor Modulators (SERMs). For instance, C2-alkyl substituted 1,1,2-tris(4-hydroxyphenyl)ethenes have been synthesized starting from 1,2-bis(4-methoxyphenyl)ethanone. acs.orgacs.org This synthesis involves the alkylation of the ethanone followed by a Grignard reaction with 4-methoxyphenylmagnesium bromide and subsequent dehydration and ether cleavage. acs.orgacs.org These compounds have demonstrated high binding affinity for the estrogen receptor (ER) and act as antagonists to the effects of estradiol, with potency comparable to the well-known SERM, 4-hydroxytamoxifen (B85900) (4OHT). acs.orgconsensus.app The biological activity of these derivatives is highly dependent on the length of the C2-alkyl chain. acs.org

| Compound (Derivative of 1,1,2-tris(4-hydroxyphenyl)ethene) | C2-Alkyl Group | Relative Binding Affinity (RBA) (%) | Antagonistic Potency (IC50) | Reference |

| 3a | Methyl | 45.5 | - | acs.orgacs.org |

| 3b | Ethyl | 52.1 | 15 nM | acs.orgacs.org |

| 3c | Propyl | 29.6 | 10 nM | acs.orgacs.org |

| 3d | Butyl | 4.03 | - | acs.orgacs.org |

| 3e | - | 0.95 | - | acs.orgacs.org |

| 4-hydroxytamoxifen (4OHT) | - | - | 7 nM | acs.org |

This table presents research findings on the antiestrogenic activity of 1,1,2-tris(4-hydroxyphenyl)ethene derivatives synthesized from a this compound precursor. The data shows high estrogen receptor binding affinity and antagonistic potency, particularly for the ethyl and propyl derivatives.

Furthermore, the core structure of this compound is integral to synthesizing stilbene (B7821643) derivatives, a class of compounds renowned for a broad spectrum of biological activities, including anticancer, antioxidant, and neuroprotective effects. nih.govresearchgate.net For example, (E)-2,3-bis(4-hydroxyphenyl)acrylonitrile, a stilbene derivative, has been synthesized and shown to be a potent tyrosinase inhibitor, with an IC50 value significantly lower than that of resveratrol, a well-known natural stilbenoid. researchgate.net The synthesis of these stilbenes can be achieved through methods like the Wittig reaction or Perkin reaction, starting from precursors derived from this compound. nih.govgoogle.com

The related compound, 1-(4-hydroxyphenyl)ethanone, is also a key precursor for other bioactive molecules. Research has shown its utility in synthesizing 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanones, which act as potent inhibitors for crucial enzymes like acetylcholinesterase (AChE) and carbonic anhydrases (CAs). nih.gov These findings highlight the versatility of the hydroxyphenyl ethanone scaffold in developing drug candidates for enzyme-based diseases. nih.gov

Building Block for Advanced Molecular Architectures

The rigid, well-defined structure of this compound and its derivatives makes it an excellent molecular building block for the construction of advanced, large-scale molecular architectures such as polymers, macrocycles, and dendrimers. uvm.eduresearchgate.netmdpi.com The phenolic hydroxyl groups and the central ketone functionality provide reactive sites for a variety of chemical transformations, enabling the assembly of complex supramolecular structures.

In polymer science, related trifunctional phenols like 1,1,1-Tris(4-hydroxyphenyl)ethane (B1294721) (THPE) are employed as branching agents or crosslinkers in the synthesis of high-performance polymers, including epoxy resins and polycarbonates. atamanchemicals.comatamanchemicals.com The incorporation of these units creates highly crosslinked networks, which significantly enhances the mechanical strength, thermal stability, and chemical resistance of the resulting materials. atamanchemicals.comatamanchemicals.com This demonstrates the value of the hydroxyphenyl-ethane core in creating robust, three-dimensional polymer architectures for advanced applications in electronics, aerospace, and structural adhesives. atamanchemicals.com

The compound also serves as a precursor for creating complex macrocyclic structures. For instance, attempts have been made to synthesize novel bis(quinoxalines) linked by an aliphatic spacer, starting from 2-bromo-1-(4-hydroxyphenyl)ethanone, a direct derivative of the title compound. researchgate.net Although this specific synthesis proved challenging, it illustrates the strategic use of this building block in designing large cyclic systems. researchgate.net Other research has successfully utilized related building blocks for the synthesis of macrocyclic Schiff bases and other complex ring systems, highlighting the potential of this chemical motif in supramolecular chemistry. gla.ac.ukresearchgate.net

Furthermore, derivatives of this core structure are being explored for the synthesis of highly ordered materials. A notable example is the synthesis of linear and cyclic polyphenylenes from 1,2-bis-(4-oct-1-ynyl-phenyl)-ethane-1,2-dione. uvm.edu These polyphenylenes are considered precursors for the bottom-up synthesis of discrete, single-isomer single-walled carbon nanotubes (SWCNTs), a goal of significant interest in materials science and nanotechnology. uvm.edu Similarly, related aromatic structures like 1,4-phenylenebis(methylidyne)tetrakis(phosphonic acid) have been used as building blocks to create novel metal-organic frameworks (MOFs) with three-dimensional open-framework structures and channel systems. researchgate.net

| Molecular Architecture | Specific Building Block/Precursor | Resulting Material/Application | Reference |

| High-Performance Polymers | 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) | Crosslinked epoxy resins, polycarbonates with enhanced thermal and mechanical stability. | atamanchemicals.comatamanchemicals.com |

| Macrocycles | 2-Bromo-1-(4-hydroxyphenyl)ethanone | Precursor for bis(quinoxaline) macrocycles. | researchgate.net |

| Polyphenylenes | 1,2-Bis-(4-oct-1-ynyl-phenyl)-ethane-1,2-dione | Precursors for single-walled carbon nanotubes (SWCNTs). | uvm.edu |

| Metal-Organic Frameworks (MOFs) | 1,4-Phenylenebis(methylidyne)tetrakis(phosphonic acid) | 3D open-framework lanthanide phosphonates. | researchgate.net |

| Dendrimers | 2,2-Bis(hydroxymethyl)propanoic acid | Non-toxic, biodegradable polyester (B1180765) dendrimers for biological applications. | mdpi.com |

This table summarizes the application of this compound and structurally related compounds as building blocks for a variety of advanced molecular architectures.

Future Research Directions and Emerging Opportunities for 1,2 Bis 4 Hydroxyphenyl Ethanone

The chemical compound 1,2-Bis(4-hydroxyphenyl)ethanone, a notable deoxybenzoin (B349326) derivative, stands as a versatile precursor in the synthesis of a multitude of more complex molecules. While its direct applications are limited, its structural framework provides a foundation for extensive research and development. The future of this compound lies in the innovative exploration of its synthesis, reactivity, and its potential to generate novel derivatives for diverse scientific fields. This article delves into the prospective research avenues and emerging opportunities that could define the next chapter for this compound and its chemical lineage.

Q & A

Q. What are the established synthetic routes for 1,2-Bis(4-hydroxyphenyl)ethanone, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves the condensation of p-hydroxybenzaldehyde with p-hydroxyacetophenone under alkaline conditions (e.g., NaOH or KOH) at elevated temperatures (60–80°C). The reaction proceeds via Claisen-Schmidt condensation, forming a white precipitate that is purified via recrystallization using ethanol or methanol . To optimize yield:

- Temperature Control: Maintain 70–75°C to balance reaction rate and side-product formation.

- Molar Ratios: Use a 1:1.2 molar ratio of aldehyde to ketone to drive the reaction to completion.

- Purification: Employ gradient recrystallization to isolate the product from unreacted starting materials (e.g., 80% ethanol yields >90% purity).

Q. How do the para-hydroxyl groups influence the compound's intermolecular interactions and stability?

Methodological Answer: The para-hydroxyl groups enable strong hydrogen bonding with biological targets (e.g., enzymes) and enhance thermal stability via intramolecular hydrogen bonding. Key interactions include:

- Hydrogen Bonding: The -OH groups form bridges with carbonyl oxygen atoms, stabilizing the diketone backbone .

- Solubility: Polar protic solvents (e.g., DMSO, methanol) improve solubility, while nonpolar solvents reduce degradation.

- Stability Assays: Conduct thermogravimetric analysis (TGA) to quantify decomposition temperatures (typically >200°C) .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

- ¹H/¹³C NMR: Identify aromatic protons (δ 6.8–7.6 ppm) and carbonyl carbons (δ 190–200 ppm). Hydroxyl protons appear as broad singlets (δ 9–10 ppm) .

- FT-IR: Confirm hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches.

- X-ray Crystallography: Resolve crystal packing patterns influenced by hydrogen-bonded networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives across studies?

Methodological Answer: Contradictions often arise from variations in substituent effects or assay conditions. To address this:

- Comparative SAR Analysis: Systematically compare derivatives (e.g., fluorinated vs. methoxylated analogs) using standardized assays (e.g., MTT for cytotoxicity) .

- Control for Redox Interference: Use antioxidants (e.g., ascorbic acid) to isolate compound-specific effects from oxidative artifacts.

- Meta-Analysis: Pool data from multiple studies, applying statistical weighting for assay sensitivity (e.g., EC₅₀ values ± SEM) .

Q. What experimental strategies are recommended for studying estrogen receptor (ER) interactions in cancer models?

Methodological Answer:

- Competitive Binding Assays: Use radiolabeled estradiol (³H-E₂) in ER-positive breast cancer cells (e.g., MCF-7) to measure displacement efficacy .

- Transcriptional Activation: Transfect cells with ER-responsive luciferase reporters (e.g., ERE-TK-Luc) to quantify agonist/antagonist activity.

- Molecular Docking: Perform in silico simulations (e.g., AutoDock Vina) to predict binding poses at ERα/ERβ ligand-binding domains .

Q. What computational methods are suitable for predicting reactivity in novel chemical reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attacks .

- Reactivity Descriptors: Calculate Fukui indices to identify regions prone to oxidation or reduction.

- Pathway Prediction: Leverage tools like BKMS_METABOLIC to simulate metabolic pathways and potential quinone formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.